(2E)-2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, such as the cyano group, dichlorobenzyl ether, methoxy group, and trifluoromethylphenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorobenzyl Ether Intermediate: The reaction of 2,4-dichlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate yields the dichlorobenzyl ether intermediate.
Synthesis of the Propenamide Core: The intermediate is then reacted with (E)-2-cyano-3-phenylacrylic acid chloride in the presence of a base like triethylamine to form the propenamide core.
Introduction of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using 2-(trifluoromethyl)phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
(E)-2-CYANO-3-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorobenzyl ether and trifluoromethylphenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl moiety but lacks the cyano and trifluoromethylphenyl groups.
3-Methoxyphenylacetic Acid: Contains the methoxyphenyl group but lacks the cyano and dichlorobenzyl ether groups.
2-(Trifluoromethyl)aniline: Contains the trifluoromethylphenyl group but lacks the cyano and dichlorobenzyl ether groups.
Uniqueness
(E)-2-CYANO-3-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H17Cl2F3N2O3 |
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Molecular Weight |
521.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-34-22-8-4-5-15(23(22)35-14-16-9-10-18(26)12-20(16)27)11-17(13-31)24(33)32-21-7-3-2-6-19(21)25(28,29)30/h2-12H,14H2,1H3,(H,32,33)/b17-11+ |
InChI Key |
DTUNASXZEVUVPG-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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